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Compound of Interest

Compound Name: Strontium zirconate

Cat. No.: B085092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational models and experimental

data for the material properties of strontium zirconate (SrZrO3). By presenting quantitative

data, detailed experimental and computational protocols, and a clear validation workflow, this

document aims to facilitate the assessment and application of computational models in

materials science research.

Data Presentation: Computational vs. Experimental
Properties
The following tables summarize the comparison between properties of strontium zirconate
calculated using computational models, primarily Density Functional Theory (DFT), and those

determined through experimental measurements. These tables are designed for easy

comparison of the accuracy of current computational methods.

Table 1: Structural Properties of Strontium Zirconate (SrZrO₃)
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Property
Crystal
Phase

Computat
ional
Model

Calculate
d Value

Experime
ntal Value

Referenc
e
(Computa
tional)

Referenc
e
(Experim
ental)

Lattice

Parameter

(a)

Cubic (Pm-

3m)
DFT (PBE) 4.177 Å 4.154 Å [1] [2]

Lattice

Parameter

(a)

Cubic (Pm-

3m)

DFT

(B3PW)
4.195 Å 4.154 Å [2] [2]

Lattice

Parameter

s (a, b, c)

Orthorhom

bic (Pnma)
DFT (HSE)

a=5.83Å,

b=8.20Å,

c=5.80Å

a=5.81Å,

b=8.19Å,

c=5.79Å

[1] [1]

Table 2: Electronic Properties of Strontium Zirconate (SrZrO₃)

Property
Crystal
Phase

Computat
ional
Model

Calculate
d Value
(eV)

Experime
ntal Value
(eV)

Referenc
e
(Computa
tional)

Referenc
e
(Experim
ental)

Band Gap

(Eg)

Cubic (Pm-

3m)
DFT (PBE)

3.72 eV

(Indirect)

5.6 eV

(Indirect)
[1] [3]

Band Gap

(Eg)

Cubic (Pm-

3m)

DFT

(B3PW)

3.96 eV

(Direct)

3.75 eV

(Direct)
[2] [2]

Band Gap

(Eg)

Orthorhom

bic (Pnma)
DFT (HSE)

5.49 eV

(Indirect)
~5.7 eV [1] [3]

Table 3: Thermal Properties of Strontium Zirconate (SrZrO₃)
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Property
Temperat
ure
Range

Computat
ional
Model

Calculate
d Value
(10⁻⁶ K⁻¹)

Experime
ntal Value
(10⁻⁶ K⁻¹)

Referenc
e
(Computa
tional)

Referenc
e
(Experim
ental)

Coefficient

of Thermal

Expansion

(α)

< 970 K
Molecular

Dynamics
~8.16 ~29.8 [4] [4]

Coefficient

of Thermal

Expansion

(α)

1000 -

1800 K

Molecular

Dynamics
~8.16 24.3 - 27.8 [4] [4]

Experimental and Computational Protocols
Experimental Methodologies
1. X-Ray Diffraction (XRD) for Structural Analysis

Objective: To determine the crystal structure and lattice parameters of SrZrO₃.

Procedure: A powdered sample of synthesized SrZrO₃ is placed in a sample holder. A

monochromatic X-ray beam, typically CuKα radiation, is directed at the sample. The sample

is rotated, and the diffracted X-rays are detected at various angles (2θ). The resulting

diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction

peaks are used to determine the lattice parameters and crystal phase by comparing them to

standard diffraction patterns.[5][6][7] The grain size can also be estimated from the peak

broadening using the Scherrer equation.[5]

2. UV-Visible Spectroscopy for Band Gap Determination

Objective: To measure the optical band gap of SrZrO₃.

Procedure: A UV-Visible spectrophotometer equipped with an integrating sphere for diffuse

reflectance measurements is used.[8][9] A powdered sample of SrZrO₃ is loaded into a

sample holder. A baseline spectrum is recorded using a reference material (e.g., BaSO₄).
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The diffuse reflectance spectrum of the SrZrO₃ sample is then measured over a wavelength

range (e.g., 200-800 nm). The reflectance data is converted to absorbance using the

Kubelka-Munk function. A Tauc plot is then constructed by plotting (αhν)ⁿ versus photon

energy (hν), where α is the absorption coefficient and n depends on the nature of the

electronic transition (n=2 for direct band gap, n=1/2 for indirect band gap). The band gap

energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis.[6]

[10]

3. Dilatometry and High-Temperature XRD for Thermal Expansion Measurement

Objective: To measure the coefficient of thermal expansion of SrZrO₃.

Procedure:

Dilatometry: A solid sample of SrZrO₃ with a known length is placed in a dilatometer. The

sample is heated at a controlled rate, and the change in its length is measured as a

function of temperature. The coefficient of thermal expansion is calculated from the slope

of the length change versus temperature curve.[11]

High-Temperature X-Ray Diffraction (HT-XRD): The sample is heated in a high-

temperature chamber mounted on an X-ray diffractometer. XRD patterns are collected at

various temperatures. The lattice parameters are determined from the diffraction patterns

at each temperature, and the coefficient of thermal expansion is calculated from the

change in lattice parameters with temperature.[4]

Computational Methodologies
Density Functional Theory (DFT)

Objective: To calculate the structural, electronic, and other properties of SrZrO₃ from first

principles.

Procedure: DFT calculations are performed using software packages like VASP, CASTEP, or

Quantum ESPRESSO. The crystal structure of SrZrO₃ (e.g., cubic or orthorhombic) is used

as the input. The interactions between the core and valence electrons are described by

pseudopotentials. The exchange-correlation energy of the electrons is approximated using a

functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-
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Ernzerhof (PBE) functional, or a hybrid functional like Heyd-Scuseria-Ernzerhof (HSE).[1]

The electronic wave functions are expanded in a plane-wave basis set with a defined energy

cutoff. The Brillouin zone is sampled using a k-point mesh. The atomic positions and lattice

parameters are optimized by minimizing the total energy of the system. From the optimized

structure, properties like lattice parameters, band structure, density of states, and elastic

constants can be calculated.[3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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